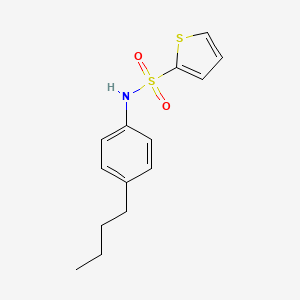

N-(4-butylphenyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

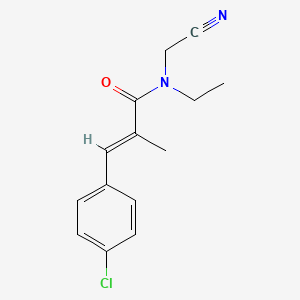

“N-(4-butylphenyl)thiophene-2-sulfonamide” is a chemical compound that has been studied for various applications . It’s a type of sulfonamide, a class of drugs known for their wide range of biological activities .

Synthesis Analysis

The synthesis of “N-(4-butylphenyl)thiophene-2-sulfonamide” and similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that removes a boron group from these esters, is a key step in the synthesis .Molecular Structure Analysis

The molecular structure of “N-(4-butylphenyl)thiophene-2-sulfonamide” and similar compounds has been studied using various methods, including X-ray crystallographic analysis and spectroscopic methods .Chemical Reactions Analysis

Thiophene-based sulfonamides, like “N-(4-butylphenyl)thiophene-2-sulfonamide”, have been shown to inhibit carbonic anhydrase I and II isoenzymes, which are found in human erythrocytes . This inhibition effect was determined by IC 50 and K i parameters .Applications De Recherche Scientifique

Cerebrovasodilatation and Anticonvulsant Activity

A study conducted by Barnish et al. (1981) investigated various sulfonamides, including 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, for their anticonvulsant activities. Among these, certain sulfones demonstrated notable anticonvulsant properties. Specifically, a compound known as 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide (UK-17022) exhibited potent anticonvulsant effects and the ability to selectively increase cerebral blood flow in animals (Barnish et al., 1981).

Inhibition of Carbonic Anhydrase Isoenzymes

Alım et al. (2020) explored the inhibition effects of thiophene-based sulfonamides on human erythrocytes carbonic anhydrase I and II isoenzymes. These compounds, including variants similar to N-(4-butylphenyl)thiophene-2-sulfonamide, showed potent inhibition at very small concentrations, demonstrating their potential as carbonic anhydrase inhibitors (Alım et al., 2020).

Antibacterial and Hemolytic Activities

Noreen et al. (2017) reported on the synthesis of thiophene sulfonamide derivatives and their subsequent testing for urease inhibition, hemolytic, and antibacterial activities. Their findings suggest that these derivatives, including those similar to N-(4-butylphenyl)thiophene-2-sulfonamide, possess significant antimicrobial properties, offering potential therapeutic applications (Noreen et al., 2017).

Solubilization in Micellar Media

A study by Saeed et al. (2017) focused on the solubilization of thiophene derivatives in micellar solutions of anionic surfactant. This research provides insights into the interactions of such compounds, including those structurally related to N-(4-butylphenyl)thiophene-2-sulfonamide, with surfactants, potentially relevant in pharmaceutical formulations (Saeed et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(4-butylphenyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S2/c1-2-3-5-12-7-9-13(10-8-12)15-19(16,17)14-6-4-11-18-14/h4,6-11,15H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEVVOVFCIBMLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Iodomethyl)-5-oxaspiro[3.4]octane](/img/structure/B2980760.png)

![2-{[7-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}-N-(2-methoxyphenyl)butanamide](/img/structure/B2980764.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2980765.png)

![4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid](/img/structure/B2980767.png)

![1-methyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980768.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980770.png)

![2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2980771.png)

![Tert-butyl 4-[[3-(dimethylamino)pyrazin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B2980779.png)

![7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980781.png)